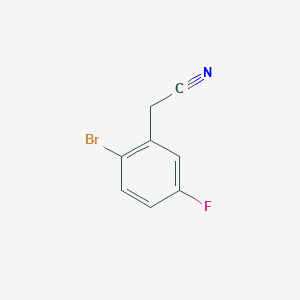

2-Bromo-5-fluorophenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

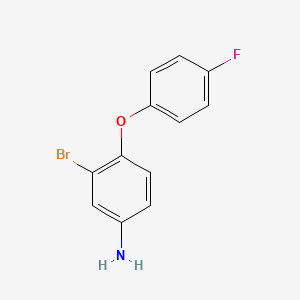

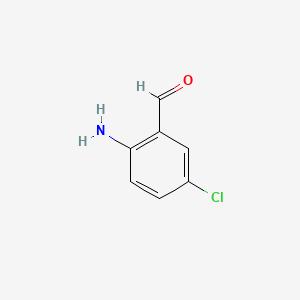

2-Bromo-5-fluorophenylacetonitrile is a chemical compound that is part of the broader class of bromo-fluorobenzonitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of both bromine and fluorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

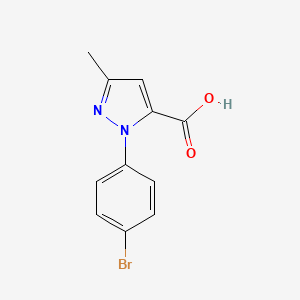

The synthesis of bromo-fluorophenylacetonitriles can be achieved through various methods. One approach involves the palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection/cyclization, which is a general method for synthesizing substituted 3-aminoindazoles from 2-bromobenzonitriles . Another method includes the halodeboronation of aryl boronic acids, which has been demonstrated to be a scalable and efficient process . Additionally, a five-step synthesis involving Sonogashira coupling has been reported for the synthesis of a related compound, which could potentially be adapted for 2-bromo-5-fluorophenylacetonitrile .

Molecular Structure Analysis

The molecular structure of related bromo-fluorophenylacetonitriles has been characterized using X-ray crystallography and theoretical calculations. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

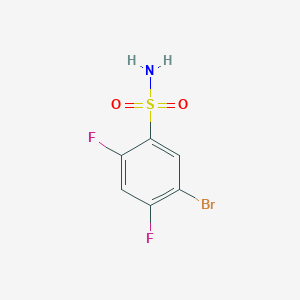

The reactivity of bromo-fluorophenylacetonitriles can be quite diverse. For example, the presence of a bromine atom can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of PET radioligand precursors . The fluorine atom can also influence the reactivity, as demonstrated by the unusual reactivity of a related compound, which led to the formation of a trimeric impurity . These reactions highlight the complexity and potential of bromo-fluorophenylacetonitriles in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-fluorophenylacetonitrile and its derivatives are influenced by the presence of halogen atoms. Theoretical studies, including DFT calculations, have been used to predict vibrational and NMR spectra, which are in agreement with experimental observations . The reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces, providing insights into their behavior in chemical reactions . Additionally, the crystal structures of some derivatives have revealed intermolecular interactions, such as hydrogen bonds and π–π stacking, which can affect the compound's properties and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- 2-Bromo-5-fluorophenylacetonitrile is involved in the facile synthesis of related compounds. A study demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile, emphasizing the generality of halodeboronation of aryl boronic acids, a process relevant to the synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).

- Another research highlights its utility in the synthesis of fluorinated compounds. It discusses the preparation of α-fluorophenylacetonitriles, which are valuable in synthesizing 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).

Radiochemical Applications

- 2-Bromo-5-fluorophenylacetonitrile plays a role in radiochemical studies, particularly in synthesizing 2-bromo-1-[18F]fluoroethane. This compound is integral in the automated preparation of 18F-fluoroethylated radiopharmaceuticals, a crucial component in medical imaging (Comagic et al., 2001; 2002).

Nucleic Acid Research

- In nucleic acid research, derivatives of this compound are used in the synthesis of various nucleoside analogs. These analogs have shown potent inhibitory activity against viruses like AIDS and hepatitis B (Robins et al., 1995).

Pharmaceutical Applications

- It's also notable in pharmaceutical research for the synthesis of antiviral nucleosides. For instance, derivatives have been synthesized with significant anti-herpes virus activity (Watanabe et al., 1983).

Biological Research

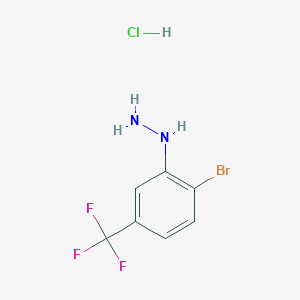

- In biological research, derivatives are used in studies on herbicide resistance in transgenic plants. An example is the investigation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its metabolites in transgenic tobacco plants (Stalker et al., 1988).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNJFIQOVKEQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378780 |

Source

|

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenylacetonitrile | |

CAS RN |

886761-96-2 |

Source

|

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)